2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
Overview
Description
“2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline” is a chemical compound with the empirical formula C11H13N3. It has a molecular weight of 187.24 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline” can be represented by the SMILES stringNC1=C(C=CC=C1)N(C(C)=C2)N=C2C
. The InChI key for this compound is WPGFYAUWKUKJFK-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline” is a solid compound . The specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
- Summary of Application: This compound was synthesized as part of research into heterocyclic compounds, which are of interest in drug design due to their varied biological activities .
- Methods of Application: The compound was synthesized from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst .
- Results: The compound was successfully synthesized with a yield of 71% .
Crystal Structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[5,4-b]pyridine
- Summary of Application: The crystal structure of this compound was determined, providing valuable information about its physical properties .
- Methods of Application: X-ray crystallography was used to determine the crystal structure .
- Results: The crystal structure was successfully determined .
Catalytic Activity of Pyrazole-Based Ligands
- Summary of Application: Pyrazole-based ligands, which include compounds similar to “2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline”, were synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .
- Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The catalytic activity was tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .
- Results: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals .
Antileishmanial and Antimalarial Evaluation
- Summary of Application: A compound similar to “2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline” was evaluated for its antileishmanial and antimalarial activities .
- Methods of Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound .
- Results: The compound showed promising results in the in vitro antipromastigote activity .
Reactions of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1
- Summary of Application: The title compounds were treated with secondary amines or morpholine, resulting in nucleophilic replacement of the pyrazolyl substituent at C 5 .
- Methods of Application: The reaction involves treatment of the title compounds with secondary amines or morpholine .
- Results: The reaction resulted in nucleophilic replacement of the pyrazolyl substituent at C 5 .
Synthesis of Thiazolo[4,5-b]pyridine Derivatives
- Summary of Application: The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone .
- Methods of Application: The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .
- Results: The structure was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .
Safety And Hazards
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGFYAUWKUKJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484674 | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50484674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | |
CAS RN |
60418-47-5 | |
Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50484674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.